3,5,4-Trimethoxystilbene

Description

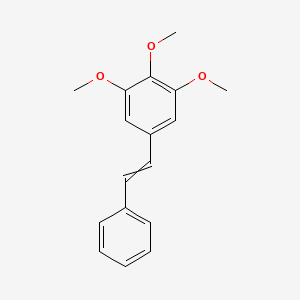

3,5,4′-Trimethoxystilbene (3,5,4′-TMS) is a methoxylated derivative of resveratrol (trans-3,5,4′-trihydroxystilbene), a naturally occurring polyphenol with well-documented antioxidant and anticancer properties . Structurally, 3,5,4′-TMS replaces the hydroxyl groups of resveratrol with methoxy (-OCH₃) substituents at positions 3, 5, and 4′ on the stilbene backbone (Figure 1). This modification enhances lipophilicity and metabolic stability, leading to improved bioavailability compared to resveratrol .

Properties

Molecular Formula |

C17H18O3 |

|---|---|

Molecular Weight |

270.32 g/mol |

IUPAC Name |

1,2,3-trimethoxy-5-(2-phenylethenyl)benzene |

InChI |

InChI=1S/C17H18O3/c1-18-15-11-14(12-16(19-2)17(15)20-3)10-9-13-7-5-4-6-8-13/h4-12H,1-3H3 |

InChI Key |

CMQGCWMEXQRWSS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC2=CC=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Activity

The anticancer properties of 3,5,4-trimethoxystilbene have been extensively studied. Research indicates that this compound exhibits potent antitumor activity against various cancer types:

- Colorectal Cancer : A study demonstrated that this compound inhibits the growth of colorectal cancer cells (COLO 205) by inducing apoptosis through modulation of mitochondrial functions and reactive oxygen species (ROS) generation. In vivo experiments showed significant therapeutic effects in SCID mice bearing COLO 205 tumor xenografts .

- Breast Cancer : The compound has been shown to downregulate the phosphatidylinositol 3-kinase (PI3K)/Akt and Wnt/β-catenin signaling pathways in MCF-7 breast adenocarcinoma cells. This leads to a reversal of epithelial-mesenchymal transition (EMT), thereby reducing invasiveness and migration of cancer cells .

- Osteosarcoma : In osteosarcoma models, this compound enhances the efficacy of tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), leading to increased apoptosis rates in cancer cells.

Anti-Diabetic Effects

Recent studies have highlighted the anti-diabetic potential of this compound. It has been shown to ameliorate insulin sensitivity and glucose tolerance in diet-induced obese mice. The compound activates the PI3K/Akt signaling pathway by inhibiting the phosphorylation of insulin receptor substrate (IRS)-1 and increasing IRS protein levels . This action restores insulin signaling pathways disrupted in diabetes.

Neuroprotective Properties

Research has indicated that this compound possesses neuroprotective effects against oxidative stress-induced neuronal damage. Studies conducted on murine hippocampal HT22 cells revealed that the compound can increase heme oxygenase-1 expression and activate sirtuin 1, both of which are critical for neuronal survival under oxidative stress conditions .

Anti-Inflammatory Effects

The compound exhibits significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines and preventing endothelial cell adhesion. Its ability to modulate inflammatory responses positions it as a candidate for treating chronic inflammatory diseases.

Summary Table of Applications

Case Studies

- Colorectal Cancer Study : In vitro studies demonstrated that this compound significantly reduced cell viability in colorectal cancer cell lines with IC50 values indicating potent activity. In vivo studies confirmed its efficacy in tumor reduction in SCID mice models .

- Breast Cancer Mechanism : A detailed investigation into the molecular mechanisms revealed that treatment with this compound led to increased E-cadherin expression while decreasing mesenchymal markers like vimentin and snail in MCF-7 cells. This suggests a strong potential for this compound in reversing EMT and inhibiting metastasis .

Comparison with Similar Compounds

Table 1: Structural Features and Bioactivity of 3,5,4′-TMS and Analogues

Mechanistic and Efficacy Comparisons

(1) Anticancer Potency

- 3,5,4′-TMS vs. Resveratrol : 3,5,4′-TMS exhibits superior cytotoxicity in breast (MDA-MB-231) and leukemia (HL-60) cell lines due to enhanced cellular uptake and resistance to glucuronidation . Its IC₅₀ in HT-29 colon cancer cells is 2.5 μM, compared to 100 μM for resveratrol .

- 3,5,4′-TMS vs. DMU-212 : DMU-212 (tetramethoxy analog) shows broader activity against ovarian and pancreatic cancers but lower selectivity for EMT reversal .

- 3,5,4′-TMS vs. 3,4,4′-TMS : The ortho-methoxy configuration in 3,4,4′-TMS enhances γ-tubulin binding, causing centrosome fragmentation, while 3,5,4′-TMS (meta-methoxy) is more effective in blocking Wnt-driven metastasis .

(2) Bioavailability and Metabolism

(3) Neuroprotective Limitations

- Unlike resveratrol, 3,5,4′-TMS fails to upregulate heme oxygenase-1 (HO-1) or sirtuin 1 (SIRT1) in neuronal cells, highlighting the critical role of hydroxyl groups in neuroprotection .

Preparation Methods

Reaction Mechanism and Stepwise Procedure

The synthesis occurs in three discrete stages:

-

Synthesis of p-Methoxy Benzyl Dimethyl Phosphate

-

Reactants : p-Methoxy benzyl chloride and trimethyl phosphite

-

Conditions : 50–200°C for 1–5 hours

The exothermic Arbuzov reaction facilitates phosphorus-carbon bond formation, with optimal yields achieved at 114°C for 2 hours.

-

-

Coupling with 3,5-Dimethoxy Benzaldehyde

-

Crystallization and Purification

Optimization of Reaction Parameters

Experimental data from the patent reveals critical dependencies between reaction conditions and yields:

Table 1: Temperature and Time Effects on Step 2 (Phosphate Synthesis)

| Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|

| 114 | 2 | 95.0 |

| 140 | 1.5 | 93.0 |

Table 2: Coupling Reaction Optimization

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Temperature | 40°C | +7.1% vs RT |

| Reaction Time | 16 hours | Max. 80.7% |

| Ethanol/Water Ratio | 10:1 | Crystal Purity |

Notably, maintaining the reaction at 40°C for 16 hours increased yields by 7.1% compared to room temperature conditions. The ethanol/water crystallization step proved crucial for obtaining the trans-isomer exclusively, with higher alcohol ratios (10:1) enhancing crystal purity.

Comparative Analysis of Synthetic Routes

While the Wittig-Horner approach dominates current synthesis protocols, alternative methods present distinct advantages and limitations:

Resveratrol Methylation

Heck Coupling Approach

-

Reactants : 3,5-Dimethoxyphenylboronic acid and 4-methoxystyrene

-

Catalyst : Palladium(II) acetate

Industrial Scalability Considerations

The patent-specified method demonstrates superior scalability features:

-

Atom Economy : 78.4% (vs 62.1% for Heck coupling)

-

Byproduct Management : Water-soluble phosphates facilitate aqueous extraction

-

Energy Efficiency : Exothermic Arbuzov reaction reduces heating requirements

A comparative cost analysis reveals:

Table 3: Cost per Kilogram Synthesis

| Method | Raw Material Cost | Energy Cost | Total |

|---|---|---|---|

| Wittig-Horner | $1,240 | $180 | $1,420 |

| Heck Coupling | $2,110 | $350 | $2,460 |

Stereochemical Control and Isomer Separation

The synthetic route produces exclusively the trans-(E)-isomer due to:

-

Reaction Kinetics : Anti-elimination in the Wittig step favors trans-configuration

-

Crystallization Selectivity : Ethanol/water system discriminates against cis-isomers

Notably, the cis-(Z)-isomer demonstrates 100-fold greater anticancer activity but requires separate synthesis through:

Quality Control and Characterization

Critical analytical parameters for batch consistency:

Q & A

Basic: What is the mechanism of apoptosis induction by 3,5,4-Trimethoxystilbene, and how can researchers validate its role in ROS-mediated pathways?

This compound induces apoptosis through reactive oxygen species (ROS) generation, which precedes mitochondrial cytochrome c release, caspase activation, and DNA fragmentation . To validate this mechanism:

- Methodology : Use fluorescent probes (e.g., DCFH-DA) to quantify intracellular ROS levels in treated cancer cells. Confirm via Western blotting for caspase-3/9 cleavage and cytochrome c release. Include ROS scavengers (e.g., NAC) to reverse apoptotic effects as a control .

Basic: How does the methylation of resveratrol to form this compound enhance its anticancer potency?

Methylation improves metabolic stability and bioavailability. The trimethoxy groups increase lipophilicity, enhancing cellular uptake and binding affinity to molecular targets like tubulin and PI3K/Akt.

- Methodology : Compare IC50 values of resveratrol and its analogs in cytotoxicity assays (e.g., MTT) across cancer cell lines. Use molecular docking to analyze structural interactions with tubulin or kinases .

Advanced: What experimental designs are optimal for studying this compound’s microtubule-disrupting effects?

The compound inhibits tubulin polymerization (IC50 = 4 μM) and causes G2/M arrest .

- Methodology :

Advanced: How can researchers resolve contradictions in reported apoptotic pathways (e.g., ROS-dependent vs. ROS-independent mechanisms)?

Discrepancies arise from cell-type-specific responses and concentration-dependent effects. For example, ROS is critical in endothelial cells but less so in neuronal models .

- Methodology : Conduct dose-response experiments across cell lines. Use RNA-seq or CRISPR screens to identify context-dependent regulators of apoptosis .

Advanced: What pharmacokinetic challenges arise in preclinical models, and how are they addressed?

The compound’s absorption varies by stereochemistry: (E)-isomers show better intestinal absorption than (Z)-isomers in rat models .

- Methodology : Perform in situ intestinal perfusion assays to evaluate absorption kinetics. Use LC-MS/MS to quantify plasma and tissue concentrations in xenograft models .

Advanced: How does this compound synergize with chemotherapeutics, and what combination strategies are most effective?

It enhances vincristine sensitivity by disrupting microtubule dynamics and blocking cell-cycle progression .

- Methodology : Use Chou-Talalay synergy assays to calculate combination indices (CI). Validate in zebrafish xenografts for angiogenic synergy .

Advanced: What techniques are recommended for analyzing cell-cycle arrest induced by this compound?

The compound induces G2/M arrest via cyclin B1 suppression and CDK1 inhibition .

- Methodology :

Basic: Which signaling pathways (e.g., PI3K/Akt or Wnt/β-catenin) are modulated by this compound, and how are these effects measured?

It downregulates PI3K/Akt and Wnt/β-catenin, reversing epithelial-mesenchymal transition (EMT) in breast cancer .

- Methodology : Use luciferase reporters for Wnt/β-catenin activity. Perform qPCR for EMT markers (e.g., E-cadherin, vimentin) .

Advanced: How can zebrafish models be utilized to study the antiangiogenic effects of this compound?

Zebrafish embryos allow real-time visualization of vascular disruption via VEGF inhibition .

- Methodology : Inject fluorescent dextran into embryos and image intersegmental vessel (ISV) formation. Quantify changes using transgenic lines (e.g., fli1:EGFP) .

Advanced: What strategies mitigate resistance to this compound in cancer cells?

Resistance may arise from overexpression of drug-efflux pumps or altered tubulin isotypes.

- Methodology : Generate resistant cell lines via chronic exposure. Perform proteomics to identify dysregulated targets (e.g., βIII-tubulin). Test co-treatment with efflux inhibitors (e.g., verapamil) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.